molecular formula C6H10ClN3O B2684600 4-(2-aminoethyl)pyrimidin-2-ol hydrochloride CAS No. 2173998-81-5

4-(2-aminoethyl)pyrimidin-2-ol hydrochloride

Cat. No.: B2684600
CAS No.: 2173998-81-5
M. Wt: 175.62
InChI Key: SPOLKAICPSHJDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-aminoethyl)pyrimidin-2-ol hydrochloride is a useful research compound. Its molecular formula is C6H10ClN3O and its molecular weight is 175.62. The purity is usually 95%.
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Scientific Research Applications

Cation Tautomerism and Molecular Recognition

Pyrimidines, including derivatives similar to 6-(2-Aminoethyl)-1H-pyrimidin-2-one hydrochloride, play crucial roles in biology and medicine. The study by Rajam et al. (2017) emphasizes the importance of the aminopyrimidine fragment, found in three of the four DNA bases, suggesting its significance in drug action through molecular recognition involving hydrogen bonding. This study underscores the versatility of pyrimidine derivatives in forming ordered structures through crystallization, contributing to our understanding of their biological interactions (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

Synthesis and Biological Evaluation

Al-Haiza, Mostafa, and El-kady (2003) explored the synthesis of new coumarin derivatives, incorporating pyrimidine moieties, to evaluate their antimicrobial activity. Although not directly involving 6-(2-Aminoethyl)-1H-pyrimidin-2-one hydrochloride, this research highlights the broader applicability of pyrimidine derivatives in creating potential therapeutic agents with significant biological activities (Al-Haiza, Mostafa, & El-kady, 2003).

Corrosion Inhibition

Research conducted by Hou et al. (2019) on pyrimidine derivatives, including those structurally related to 6-(2-Aminoethyl)-1H-pyrimidin-2-one hydrochloride, demonstrated their efficacy as corrosion inhibitors for mild steel in acidic solutions. This study provides insight into the potential industrial applications of pyrimidine compounds in protecting metals from corrosion, showcasing their versatility beyond biological implications (Hou, Xu, Zhang, Xuan, Liu, & Zhang, 2019).

Antihypertensive Activity

Bennett et al. (1981) investigated a series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, highlighting the antihypertensive potential of these compounds in spontaneously hypertensive rats. Although focusing on a specific derivative group, this study indicates the potential medical applications of pyrimidine derivatives, including 6-(2-Aminoethyl)-1H-pyrimidin-2-one hydrochloride, in developing antihypertensive treatments (Bennett, Blankley, Fleming, Smith, & Tessman, 1981).

Properties

IUPAC Name

6-(2-aminoethyl)-1H-pyrimidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c7-3-1-5-2-4-8-6(10)9-5;/h2,4H,1,3,7H2,(H,8,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOLKAICPSHJDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N=C1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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